molecular formula C10H16BrN3O2 B13553571 Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

Cat. No.: B13553571
M. Wt: 290.16 g/mol
InChI Key: QHNWDNYDUULADP-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a brominated pyrazole derivative featuring a propylamino side chain and a methyl ester group. This compound is structurally characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a propylamino group at the 2-position of the propanoate backbone, and a methyl ester at the terminal carboxylate (Figure 1). The compound is listed as discontinued in commercial catalogs, indicating challenges in synthesis, stability, or demand .

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate

InChI

InChI=1S/C10H16BrN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3

InChI Key

QHNWDNYDUULADP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromo-1H-pyrazole Intermediate

The 4-bromo-pyrazole moiety is a key intermediate and can be prepared via bromination of pyrazole derivatives or by direct synthesis using brominated precursors. One documented method involves:

  • Dissolving 4-bromo-1-methyl-1H-pyrazole in tetrahydrofuran (THF).
  • Cooling to -78 °C.
  • Addition of n-butyllithium to generate the lithiated intermediate.
  • Reaction with N-methoxy-N-methylacetamide to form the corresponding ketone intermediate.
  • Workup with aqueous sodium chloride solution and purification by silica gel chromatography.
Step Reagents/Conditions Yield Notes
Bromination or brominated pyrazole starting material 4-bromo-1-methyl-1H-pyrazole, THF, n-BuLi, -78 °C 57% Formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone intermediate

Bromination and Esterification

  • Bromination is typically performed early in the synthesis on the pyrazole ring to ensure regioselectivity.
  • Esterification to the methyl ester is commonly achieved by reacting the acid precursor with methanol in the presence of acid catalysts or via methyl ester intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Temperature -78 °C to room temperature Low temp (-78 °C) favors selective lithiation and bromination
Solvent Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME) Polar aprotic solvents stabilize intermediates
Catalysts Palladium complexes for coupling reactions (e.g., Pd(dppf)Cl2) Facilitate cross-coupling steps if applicable
Reaction Time 0.5 to 4 hours Longer times improve conversion but may increase side products
Workup Saturated aqueous sodium chloride or bicarbonate Removes inorganic salts and quenches reactive species

Analytical Characterization

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Yield (%) Notes
1 Formation of 4-bromo-pyrazole intermediate 4-bromo-1-methyl-1H-pyrazole, n-BuLi, THF, -78 °C 57 Lithiation and acylation step
2 Attachment of propylamino group Propylamine, halo-propanoate precursor, solvent (e.g., DME) ~40-60* Nucleophilic substitution or reductive amination
3 Esterification to methyl ester Methanol, acid catalyst or methyl ester intermediate High Standard esterification or transesterification
4 Purification Silica gel chromatography - Gradient elution with ethyl acetate/heptane or CH2Cl2

*Exact yields for step 2 vary depending on conditions and precursor availability.

Research and Patent Insights

  • Patent US9156842B2 describes processes for preparing related bromo-substituted heterocyclic esters, emphasizing controlled lithiation and bromination steps.
  • Commercial suppliers note the compound is synthesized via multi-step organic reactions involving pyrazole ring formation, bromination, and esterification.
  • Microwave-assisted palladium-catalyzed coupling reactions have been used in related pyrazole derivative syntheses to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized forms of the compound with different functional groups.

    Reduction: Reduced forms with altered functional groups.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the propylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations
Compound Name Key Substituents Functional Group Impact Reference
This compound 4-Bromo-pyrazole, propylamino, methyl ester Propylamino enhances basicity; methyl ester increases lipophilicity
4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16) 4-Bromo-pyrazole, 4-bromophenyl, sulfonamide Sulfonamide improves aqueous solubility; bromophenyl enhances steric bulk
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17) 4-Bromo-pyrazole, 4-chlorophenyl, ketone Chlorophenyl increases electronegativity; ketone group alters reactivity
Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate 4-Bromo-pyrazole, 2,2-difluoroethyl, methyl ester Difluoroethyl group enhances metabolic stability; ester retains lipophilicity

Key Observations :

  • Solubility: Sulfonamide-containing derivatives (e.g., Compound 16) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s propylamino and methyl ester groups favor lipid membrane permeability .
  • Steric Effects: Bulky substituents like bromophenyl (Compound 16) may hinder synthetic accessibility or binding interactions relative to the target compound’s smaller propylamino side chain .
Physicochemical and Spectroscopic Properties
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
This compound N/A N/A N/A
Compound 16 200–201 1162, 1335 (SO₂), 1653 (C=O), 3253 (NH) 1.09 (s, 6H, CH₃), 7.44–8.07 (m, ArH), 9.02 (bs, NH)
Example 5.17 N/A N/A LC/MS: m/z 301–305 [M+H]⁺
Compound 17 129–130 1163, 1315 (SO₂), 1670 (C=O), 3385 (NH) 1.16 (s, 6H, CH₃), 7.80–8.10 (m, ArH), 11.06 (bs, NH)

Key Observations :

  • Melting Points : Sulfonamide derivatives (Compounds 16, 17) exhibit higher melting points (129–201°C) due to intermolecular hydrogen bonding, whereas the target compound’s discontinuation status suggests instability or low crystallinity .
  • Spectroscopic Data : The absence of reported IR/NMR data for the target compound contrasts with detailed spectra for sulfonamide analogs, which show characteristic SO₂ (1130–1350 cm⁻¹) and C=O (1650–1670 cm⁻¹) stretches .

Key Observations :

  • Yield and Efficiency : High yields (79–84%) for sulfonamide derivatives (Compounds 16–18) suggest optimized protocols, whereas the target compound’s discontinuation implies synthetic challenges .

Biological Activity

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H16BrN3O2C_{10}H_{16}BrN_{3}O_{2} and a molecular weight of approximately 290.16 g/mol. Its structure features a pyrazole ring with a bromine atom at the 4-position, a propylamino side chain, and an ester functional group, which may enhance its reactivity and biological activity .

Structural Summary

PropertyValue
Molecular FormulaC₁₀H₁₆BrN₃O₂
Molecular Weight290.16 g/mol
SMILESCOC(=O)CCN1C=C(C=N1)Br
InChIInChI=1S/C10H16BrN3O2

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyrazole derivatives and the introduction of the propylamino group. These synthetic pathways allow for the modification of substituents, enabling the exploration of structure-activity relationships.

Pharmacological Potential

Research indicates that compounds containing pyrazole rings exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The specific activities of this compound have not been extensively documented; however, its structural components suggest potential interactions with various biological targets.

Case Studies:

  • Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with structural similarities demonstrated significant anti-inflammatory effects in vitro .
  • Antimicrobial Properties : Pyrazole derivatives have shown promise against various bacterial strains. Compounds tested against E. coli and Bacillus subtilis indicated notable antimicrobial activity, suggesting that this compound may share these properties .
  • Anticancer Activity : Research on related compounds has revealed potential anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The presence of the bromine atom may enhance its binding affinity to target sites, potentially leading to altered enzymatic activity or receptor modulation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoateC₈H₁₁BrN₂O₂Contains an additional methyl group on the pyrazole ring.
Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoateC₁₀H₁₅BrN₂O₂Features a tert-butyl group affecting solubility and reactivity.
Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoateC₈H₁₁BrN₂O₂Ethyl substitution alters pharmacokinetics compared to propylamine variant.

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